

spectral analysis of fulvic acid using FTIR and NMR

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fulvine

CAS No.: 6029-87-4

Cat. No.: S584481

[Get Quote](#)

Sample Preparation Protocols

Proper sample preparation is critical for obtaining high-quality, reproducible spectra.

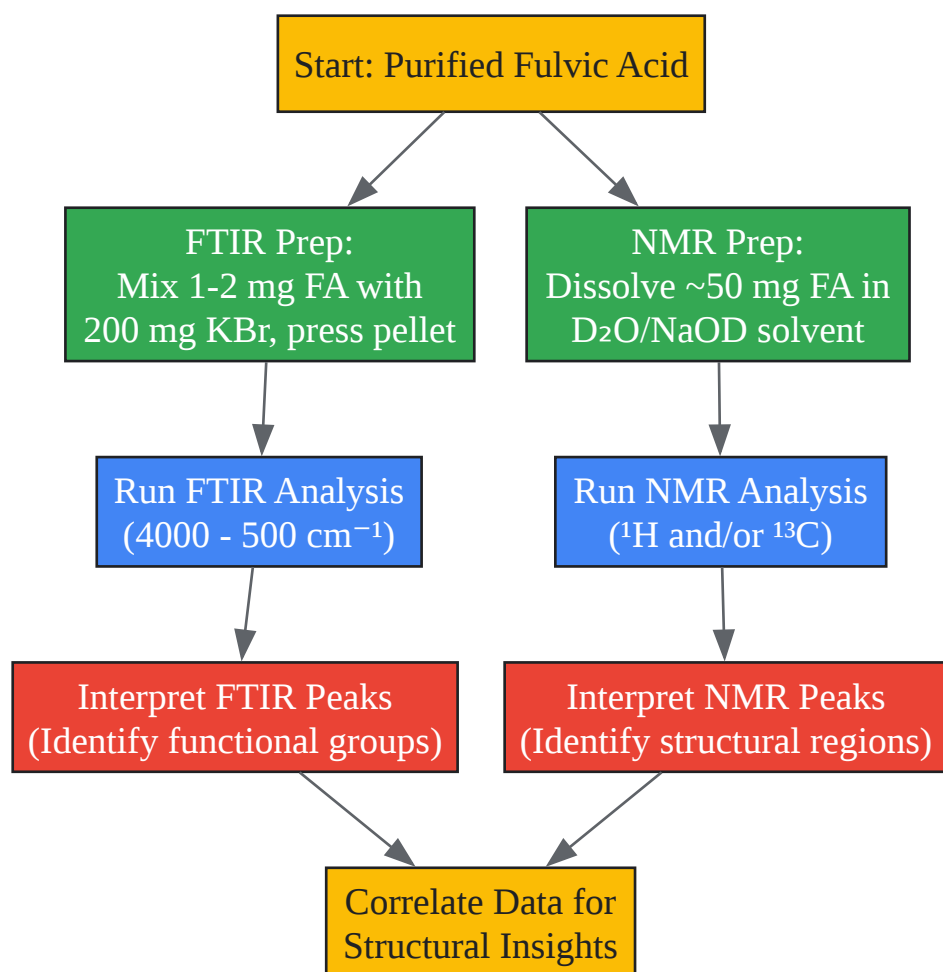
• FTIR Sample Preparation (KBr Pellet Method)

- **Procedure:** Thoroughly mix approximately **1-2 mg** of your purified, freeze-dried FA sample with about **200 mg** of dry, spectroscopic-grade potassium bromide (KBr) in a mortar and pestle. Press the homogeneous mixture under vacuum in a hydraulic press to form a transparent pellet [1] [2].
- **Background Measurement:** Always run a background scan with a pure KBr pellet before analyzing your sample.

• NMR Sample Preparation

- **¹H-NMR Procedure:** Dissolve **~50 mg** of freeze-dried FA in a mixture of **0.4 mL of Deuterium Oxide (D₂O)** and **0.02 mL of 5 M Sodium Deuterioxide (NaOD)**. The NaOD helps solubilize the FA by raising the pH. Transfer the solution to a standard 5 mm NMR tube for analysis [1].
- **¹³C-NMR Procedure:** ¹³C-NMR requires a higher sample concentration due to the low natural abundance of the ¹³C isotope. You will need to prepare a more concentrated solution, often using a compatible deuterated solvent like NaOD/D₂O or DMSO-d₆. Be prepared for longer data acquisition times, potentially over several hours [3] [4].

The workflow below summarizes the key steps from sample preparation to spectral interpretation.



[Click to download full resolution via product page](#)

Experimental workflow for the spectral analysis of fulvic acids.

FTIR Spectral Analysis

FTIR spectroscopy is used to identify the main functional groups in FA. The table below lists the characteristic absorption bands and their assignments based on research.

Wavenumber (cm ⁻¹)	Band Assignment	Functional Group / Structure
~3400	O-H stretching	Alcohols, phenols, carboxylic acids [1] [5]

Wavenumber (cm ⁻¹)	Band Assignment	Functional Group / Structure
~2920, ~2850	C-H stretching	Aliphatic methylene groups [3] [1]
~1720	C=O stretching	Carboxylic acids, aldehydes, ketones [3] [1]
~1620	C=O stretching, C=C	Aromatic rings, quinones, conjugated ketones [3] [1] [5]
~1400	C-H bending, O-H deformation	Aliphatic groups, phenols [1]
~1200	C-O stretching, O-H deformation	Phenols, carboxylic acids [1]

Key Insights from Research:

- A study on composting found that as organic matter matures, FTIR spectra show a **decrease in aliphatic structures** (bands at ~2920, 2850 cm⁻¹) and an **increase in aromaticity** (band at ~1620 cm⁻¹), indicating a higher degree of humification [3].
- In-situ ATR-FTIR can monitor FA's interaction with mineral surfaces. Research on Suwannee River FA adsorbed onto boehmite showed spectral shifts consistent with outer-sphere complexation, primarily through carboxylic groups [6].

NMR Spectral Analysis

NMR spectroscopy provides detailed information about the carbon skeleton and proton environments in FA. The chemical shift tables below serve as a guide for interpretation.

Table 1: ¹H-NMR Chemical Shifts for Fulvic Acid [1]

Chemical Shift (ppm)	Proton Assignment	Structural Environment
0.6 - 1.8	Aliphatic protons	Methylene (CH ₂) and methyl (CH ₃) groups in long chains [1]

Chemical Shift (ppm)	Proton Assignment	Structural Environment
3.0 - 4.5	Protons on carbons bound to O/N	Carbohydrates, amino acids, methoxy groups [4]
5.0 - 6.5	Olefinic & aromatic protons	Protons on aromatic rings or double bonds [1]
7.0 - 8.5	Aromatic protons	Aromatic rings with higher substitution [1]

Table 2: ¹³C-NMR Chemical Shifts for Fulvic Acid [3] [4]

Chemical Shift (ppm)	Carbon Assignment	Structural Environment
0 - 50	Aliphatic C	Alkyl chains, methyl, methylene groups
50 - 110	C-O / C-N bonded C	Carbohydrates, methoxy, amino sugars
110 - 160	Aromatic / Olefinic C	Aromatic and phenolic carbon
160 - 190	Carboxyl / Amide C	Carboxylic acids, esters, amides

Key Insights from Research:

- A comparative NMR study of peat-derived humic substances concluded that FA is "diagenetically downstream of HA," supporting the theory that FA is a product of further degradation of larger humic structures [4].
- 2D-NMR techniques provide superior resolution. One study demonstrated that the proton region typically assigned to carbohydrates (3.0-4.5 ppm) has substantial contributions from amino acids and oxidized aliphatic chains, which can be resolved with 2D methods [4].

Application Notes for Drug Development

For professionals in drug development, understanding the bioactivity of FA is crucial.

- Antioxidant Activity Correlation:** A 2025 study found that the **fluorescence asymmetry ratio (ASM350)** is closely correlated ($R^2 = 0.96$) with the antioxidant capacity of FA fractions. This suggests

that simple fluorescence measurements could be a rapid, non-destructive quality control metric for sourcing FAs with enhanced antioxidant properties for nutraceuticals [7].

- **Colloidal Behavior:** The stability of FA in solution is pH and cation-dependent. FA has higher colloidal stability than HA, especially at alkaline pH, due to stronger electrostatic repulsion from its more charged functional groups [5]. This is vital for formulating stable liquid products.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. isolation and characterisation from water of a Ramsar Lake... Fulvic acid [link.springer.com]
2. (PDF) Spectroscopic studies on soil organic fractions—II. IR and... [academia.edu]
3. Characterization of fulvic by elemental and spectroscopic (acids ...) FTIR [pubmed.ncbi.nlm.nih.gov]
4. Comparative analysis of partial structures of a peat humic and fulvic ... [pubmed.ncbi.nlm.nih.gov]
5. Frontiers | Comparison for colloidal stability and aggregation behavior... [frontiersin.org]
6. Adsorption of Suwannee River fulvic on aluminum oxyhydroxide... acid [pubmed.ncbi.nlm.nih.gov]
7. The fluorescence asymmetry ratio as an optical index of antioxidant... [pubs.rsc.org]

To cite this document: Smolecule. [spectral analysis of fulvic acid using FTIR and NMR]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b584481#spectral-analysis-of-fulvic-acid-using-ftir-and-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com